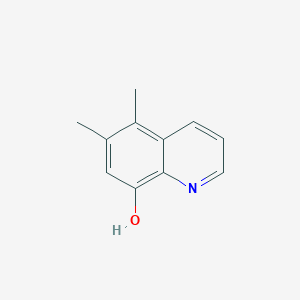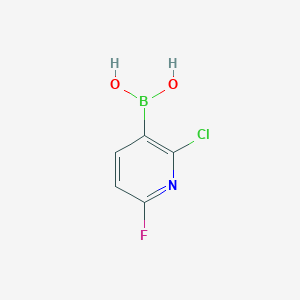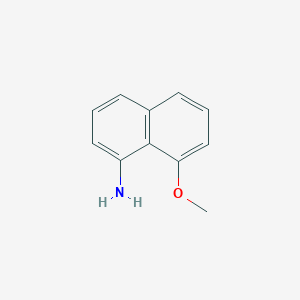![molecular formula C9H16N2O B11913389 n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine CAS No. 25517-77-5](/img/structure/B11913389.png)
n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine: is a spiro compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within a spirocyclic framework. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine typically involves a multistep process. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride and solvents like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic amines.
Applications De Recherche Scientifique
n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the production of biologically active compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-Oxa-3-azaspiro[4.5]dec-2-en-2-amine: Similar structure but without the methyl group.
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Contains additional nitrogen atoms and different functional groups.
Uniqueness: n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
25517-77-5 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
N-methyl-1-oxa-3-azaspiro[4.5]decan-2-imine |
InChI |
InChI=1S/C9H16N2O/c1-10-8-11-7-9(12-8)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
Clé InChI |
ACZYVKUNEVSHFH-UHFFFAOYSA-N |
SMILES canonique |
CN=C1NCC2(O1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)





